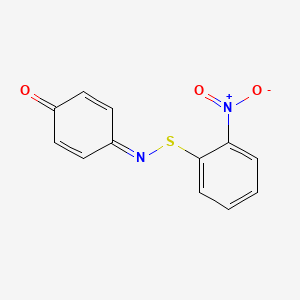
Benzamide, 2-butoxy-N-(2-(diethylamino)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, 2-butoxy-N-(2-(diethylamino)ethyl)- is an organic compound with a complex structure that includes a benzamide core substituted with a butoxy group and a diethylaminoethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 2-butoxy-N-(2-(diethylamino)ethyl)- typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with ammonia or an amine under dehydrating conditions.
Introduction of the Butoxy Group: The butoxy group can be introduced via an etherification reaction, where a suitable butyl halide reacts with the hydroxyl group of the benzamide.
Attachment of the Diethylaminoethyl Group: The diethylaminoethyl group can be attached through a nucleophilic substitution reaction, where a diethylaminoethyl halide reacts with the amide nitrogen of the benzamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group of the benzamide to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the diethylaminoethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Aplicaciones Científicas De Investigación
Benzamide, 2-butoxy-N-(2-(diethylamino)ethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzamide, 2-butoxy-N-(2-(diethylamino)ethyl)- involves its interaction with specific molecular targets. The diethylaminoethyl group may facilitate binding to biological receptors or enzymes, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Benzamide: The simplest form of benzamide without any substituents.
N-(2-(Diethylamino)ethyl)benzamide: Lacks the butoxy group but has a similar diethylaminoethyl substitution.
4-Amino-N-(2-(diethylamino)ethyl)benzamide: Contains an amino group instead of a butoxy group.
Uniqueness: Benzamide, 2-butoxy-N-(2-(diethylamino)ethyl)- is unique due to the presence of both the butoxy and diethylaminoethyl groups, which can confer distinct chemical and biological properties compared to its simpler analogs.
Propiedades
Número CAS |
73664-71-8 |
|---|---|
Fórmula molecular |
C17H28N2O2 |
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
2-butoxy-N-[2-(diethylamino)ethyl]benzamide |
InChI |
InChI=1S/C17H28N2O2/c1-4-7-14-21-16-11-9-8-10-15(16)17(20)18-12-13-19(5-2)6-3/h8-11H,4-7,12-14H2,1-3H3,(H,18,20) |
Clave InChI |
JPBSGNFLQPFAEW-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=CC=C1C(=O)NCCN(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



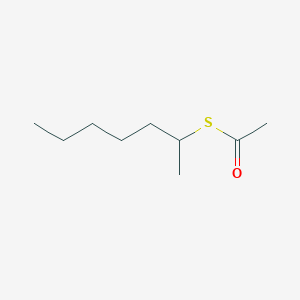
![2-[2-(Anthracen-2-YL)ethenyl]thiophene](/img/structure/B14452837.png)
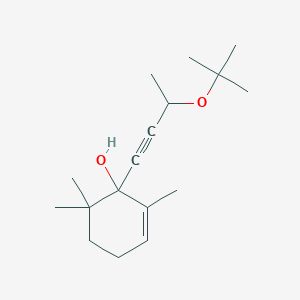
![3-Amino-2-hydroxy-5-[2-(sulfooxy)ethanesulfonyl]benzene-1-sulfonic acid](/img/structure/B14452849.png)
![1-Cyclohexene, 4,4-dimethyl-1-[(trimethylsilyl)oxy]-](/img/structure/B14452857.png)

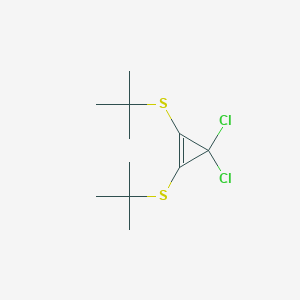
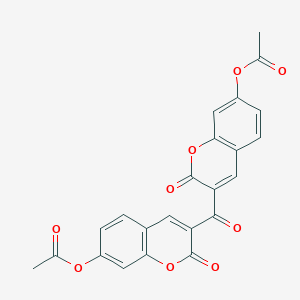

![1,6-Dimethyl-7-oxabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B14452888.png)


